molecular formula C18H18F3NO3S B2444904 N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1797546-36-1

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2444904
M. Wt: 385.4
InChI Key: DNIVKBMBAOLQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H18F3NO3S and its molecular weight is 385.4. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide involves the reaction of 4-(trifluoromethoxy)benzoic acid with thiophen-2-ylmethanol to form 4-(thiophen-2-ylmethoxy)benzoic acid. This intermediate is then reacted with tetrahydro-2H-pyran-4-amine to form N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-ylmethoxy)benzamide, which is then treated with trifluoroacetic anhydride to form the final product.

Starting Materials
4-(trifluoromethoxy)benzoic acid, thiophen-2-ylmethanol, tetrahydro-2H-pyran-4-amine, trifluoroacetic anhydride

Reaction
Step 1: 4-(trifluoromethoxy)benzoic acid is reacted with thiophen-2-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-(thiophen-2-ylmethoxy)benzoic acid., Step 2: 4-(thiophen-2-ylmethoxy)benzoic acid is then reacted with tetrahydro-2H-pyran-4-amine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-ylmethoxy)benzamide., Step 3: N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-ylmethoxy)benzamide is then treated with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the final product N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide.

properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)25-15-5-3-13(4-6-15)17(23)22(12-16-2-1-11-26-16)14-7-9-24-10-8-14/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIVKBMBAOLQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide

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